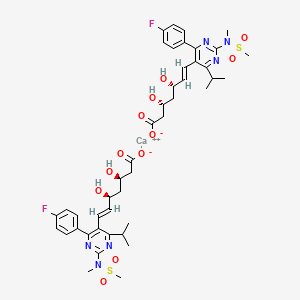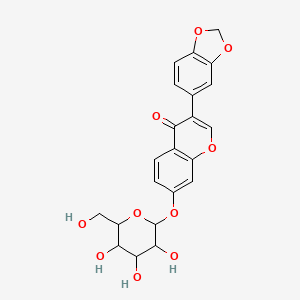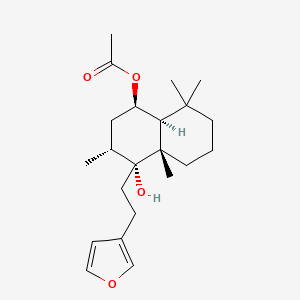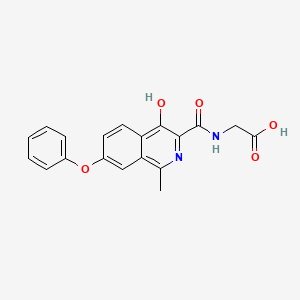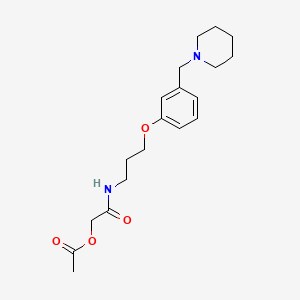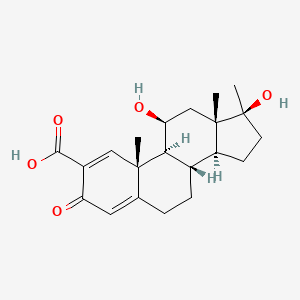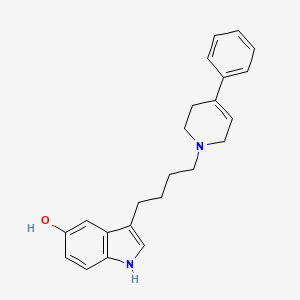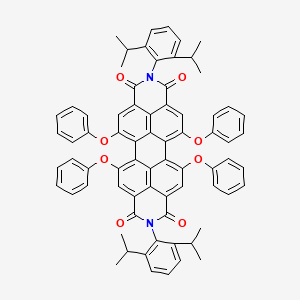
Perylene Red
Overview
Description
Perylene Red is a vibrant red pigment derived from the perylene molecule, a polycyclic aromatic hydrocarbon. This compound is known for its intense color, high stability, and excellent lightfastness, making it a popular choice in various applications, including dyes, pigments, and organic electronics .
Mechanism of Action
Target of Action
Perylene Red, a derivative of Perylene Diimide (PDI), primarily targets pH levels and organic pollutants in the environment . It is used in photocatalytic degradation and as a pH probe . The compound’s interaction with these targets enables it to function in various applications, including chemosensors and environmental pollutant degradation .
Mode of Action
This compound interacts with its targets through optical signal modulations . In the context of pH probing, this compound becomes protonated at the imidazole moiety upon a decrease in pH, resulting in a color change to red . When used in photocatalytic degradation, this compound utilizes solar energy to oxidize and remove organic pollutants .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the protonation of the imidazole moiety . This process is crucial for pH probing, as it allows for the detection of pH changes under various conditions . In the context of photocatalytic degradation, this compound participates in oxidation reactions that lead to the removal of organic pollutants .
Pharmacokinetics
These properties allow this compound to be effectively used in various applications, including LCD color filters and OLEDs .
Result of Action
The action of this compound results in significant molecular and cellular effects. In pH probing, the protonation of this compound at the imidazole moiety leads to a color change, providing a visual indication of pH changes . In photocatalytic degradation, this compound facilitates the oxidation and removal of organic pollutants, contributing to environmental cleanup .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is enhanced by unlimited solar energy . Additionally, the compound’s optical properties, such as its ability to change color in response to pH changes, can be influenced by the specific conditions of the aqueous or binary water-organic media in which it is used .
Biochemical Analysis
Biochemical Properties
Perylene Red plays a significant role in biochemical reactions due to its unique chemical structure and properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its electron-accepting ability and fluorescence characteristics. For instance, this compound can act as a fluorescent lipid probe in cell membrane cytochemistry, allowing researchers to study lipid distribution and dynamics within cell membranes . Additionally, its interaction with proteins and enzymes can be utilized in photoredox catalysis, where it participates in electron transfer reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong fluorescence makes it an excellent tool for imaging and tracking cellular components. This compound-labeled micelles have shown enhanced photobleaching stability and bright red emission, making them useful for gene delivery processes . Moreover, this compound can affect cellular metabolism by participating in electron transfer reactions, thereby influencing metabolic pathways and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, and participate in electron transfer reactions. This compound’s ability to form radical anions and dianions allows it to act as a photocatalyst in various redox reactions . Additionally, its interaction with cellular components can lead to changes in gene expression and enzyme activity, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits high thermal stability, which makes it suitable for long-term studies . Its fluorescence properties may degrade over time when exposed to certain environmental conditions, such as prolonged exposure to light or reactive chemicals . Long-term studies have shown that this compound can maintain its fluorescence and stability, making it a reliable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used safely for imaging and tracking purposes without causing significant toxicity . At high doses, it may exhibit toxic effects, including potential carcinogenicity and respiratory irritation . It is essential to determine the appropriate dosage to avoid adverse effects while maximizing its benefits in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in electron transfer reactions, influencing metabolic flux and metabolite levels within cells . This compound’s ability to form radical anions and dianions allows it to act as a catalyst in redox reactions, further impacting cellular metabolism . Additionally, its interaction with metabolic enzymes can lead to changes in metabolic pathways and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its strong fluorescence allows researchers to track its localization and accumulation within cells . This compound can be incorporated into micelles or other delivery systems to enhance its transport and distribution within tissues . Its ability to form aggregates and interact with cellular components further influences its localization and function within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or binding interactions . For example, this compound can be used to label lysosomes in live-cell imaging, allowing researchers to study lysosomal dynamics and functions . Its ability to form well-organized microstructures also contributes to its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene Red is typically synthesized through the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines. This reaction is usually carried out at high temperatures (140-180°C) using molten imidazole as a solvent and zinc acetate as a catalyst . Another method involves the reaction of perylene dianhydride with aliphatic amines at room temperature using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature conditions and specialized equipment to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with the desired properties .
Chemical Reactions Analysis
Types of Reactions: Perylene Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perylene quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the perylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Perylene quinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated perylene derivatives.
Scientific Research Applications
Perylene Red has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in bioimaging and biosensing due to its strong fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and drug delivery systems.
Comparison with Similar Compounds
- Pyrrole Red
- Cadmium Red
- Perylene Black
Perylene Red stands out due to its excellent stability, intense color, and versatility in scientific and industrial applications.
Properties
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIDSMUTXFKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H58N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123174-58-3, 112100-07-9 | |
| Record name | Perylene Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 112100-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 123174-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERYLENE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


